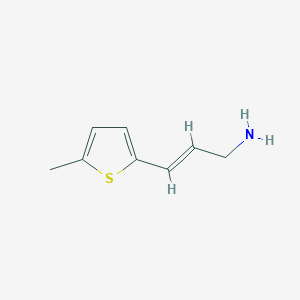

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C8H11NS/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+ |

InChI Key |

RBWBDTBHFGAOLX-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/CN |

Canonical SMILES |

CC1=CC=C(S1)C=CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Route Analysis for 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Established Precursor Synthesis Strategies for the 5-Methylthiophene-2-yl Moiety

The synthesis of the target compound begins with the formation of a functionalized 5-methylthiophene-2-yl core. This typically involves the strategic modification of thiophene (B33073) or its derivatives to introduce the necessary functional groups for subsequent chain elongation.

Functionalization of Thiophene Derivatives for Precursor Derivatization

The 5-methylthiophene-2-yl moiety is commonly derived from 2-methylthiophene (B1210033). nih.govwikipedia.org The thiophene ring is amenable to a variety of functionalization reactions, including electrophilic substitution, metalation, and cross-coupling reactions, which allow for the introduction of groups at specific positions. ktu.edunih.gov For the synthesis of the target molecule, functionalization at the 2-position of 2-methylthiophene is required.

Methods such as bromination, followed by metal-halogen exchange (e.g., using n-butyllithium), can generate a reactive 2-thienyllithium (B1198063) species. beilstein-journals.orgmdpi.com This intermediate can then be quenched with an appropriate electrophile to introduce the desired functional group. Suzuki-Miyaura cross-coupling reactions have also proven effective for creating carbon-carbon bonds on the thiophene ring, offering a versatile tool for building complex molecular architectures. nih.govnih.gov

Preparation of Carbonyl Precursors for the Prop-2-en-1-amine Chain

A crucial precursor for building the prop-2-en-1-amine side chain is 5-methyl-2-thiophenecarboxaldehyde (B81332). glpbio.comymdb.casigmaaldrich.com This aldehyde serves as the electrophilic partner in subsequent olefination reactions. A common and effective method for its preparation is the Vilsmeier-Haack reaction. mdpi.com This reaction involves treating 2-methylthiophene with a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N-methylformanilide. google.com This process introduces a formyl group (-CHO) at the 2-position of the thiophene ring, yielding the desired aldehyde precursor in good yields. google.comresearchgate.net

Table 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|

Synthesis of the Prop-2-en-1-amine Moiety via Olefination and Amination Reactions

With the 5-methylthiophene-2-carbaldehyde precursor in hand, the next stage involves the construction of the three-carbon allylic amine chain. This is typically achieved through a sequence of olefination to form the carbon-carbon double bond, followed by the introduction of the amine group.

Cross-Coupling Approaches to Conjugated Unsaturated Systems

Olefination reactions are key to forming the prop-2-ene backbone. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, would involve the reaction of 5-methyl-2-thiophenecarboxaldehyde with a phosphonate (B1237965) ylide, such as diethyl cyanomethylphosphonate or a phosphonate ester containing a protected amine function. This approach is highly effective for creating α,β-unsaturated systems with good control over the alkene geometry (typically favoring the E-isomer).

Another powerful method is the Julia olefination, which can convert α-amino esters into enantiopure N-Boc protected allylamines in a four-step process. nih.govmdpi.com While more complex, this method offers excellent stereochemical control. The synthesis of structurally similar compounds like (E)-3-(dimethylamino)-1-thiophen-2-yl-prop-2-en-1-one has been achieved by reacting 2-acetylthiophene (B1664040) with dimethylformamide-dimethylacetal (DMF-DMA), demonstrating the formation of a conjugated enaminone system. ptfarm.pl

Stereoselective Amination Techniques for Allylic Amine Formation

The introduction of the amine functionality can be accomplished through several methods. If the olefination step yields an α,β-unsaturated ketone, reductive amination can be employed. However, a more versatile and modern approach involves the direct amination of an allylic alcohol. This precursor, 3-(5-methylthiophen-2-yl)prop-2-en-1-ol (B13614122), would be formed by the reduction of the corresponding aldehyde or acid derivative.

Palladium-catalyzed amination of allylic alcohols is a well-established and efficient method. acs.orgrsc.org These reactions can utilize various nitrogen sources, including primary and secondary amines, and proceed under mild conditions. acs.org The use of specific phosphine (B1218219) ligands, such as DPEphos, can be crucial for achieving high activity and selectivity. organic-chemistry.orgacs.org For the synthesis of primary amines, using ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849) as the nitrogen source in a palladium-catalyzed system has proven effective, though it can present challenges in controlling over-alkylation. acs.orgrsc.org

Table 2: Catalytic Systems for Allylic Amination

| Catalyst System | Nitrogen Source | Key Features | References |

|---|---|---|---|

| [(η3-allyl)PdCl]2 / bis-phosphine ligand | Aromatic/Aliphatic Amines | Efficient for aryl-substituted allylic alcohols under mild conditions. | acs.org |

| Pd(OAc)2/TPPTS | Aromatic/Aliphatic Amines | Water-soluble, recyclable catalyst system. | rsc.org |

| Pd/DPEphos | Ammonium Acetate | Direct synthesis of primary allylic amines. | acs.org |

| Iridium Catalysts | Various Amines | High regio- and enantioselectivity. | organic-chemistry.org |

Novel Synthetic Pathways and Green Chemistry Innovations for 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

For the synthesis of allylic amines, molybdenum-catalyzed reactions have emerged as a robust and economical alternative to palladium. organic-chemistry.orgbohrium.comresearchgate.net These catalysts can facilitate the regioselective allylic amination of allylic carbonates or alcohols using ethanol (B145695) as a green solvent. organic-chemistry.orgresearchgate.net A significant advantage of some molybdenum-based systems is the ability to recycle the catalyst through simple centrifugation, enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net

Direct C-H amination of alkenes represents another frontier in green synthesis. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials like allylic alcohols, thereby shortening the synthetic sequence and improving atom economy. For example, methods using iminothianthrenes as nitrogen sources under photocatalytic conditions allow for the direct conversion of olefinic C-H bonds to C-N bonds, providing access to alkyl allylamines. nih.govresearchgate.net Adopting such strategies for the synthesis of this compound could offer a more environmentally benign and efficient manufacturing route.

Table 3: Green Chemistry Approaches to Allylic Amine Synthesis

| Approach | Catalyst/Reagent | Solvent | Advantages | References |

|---|---|---|---|---|

| Molybdenum-catalyzed Amination | Mo(CO)6 / Ligand | Ethanol | Recyclable catalyst, green solvent, high regioselectivity. | organic-chemistry.orgresearchgate.net |

| Aqueous Phase Catalysis | Pd/TPPTS | Water | Atom economical, reusable catalyst, avoids organic solvents. | rsc.org |

Catalytic Transformations (e.g., Metal-Catalyzed Coupling Reactions)

Metal-catalyzed reactions offer a powerful tool for the construction of carbon-nitrogen bonds, which is a key step in the synthesis of this compound. Palladium-catalyzed allylic amination is a prominent method for the synthesis of allylic amines. This reaction typically involves the reaction of an allylic substrate, such as an allylic alcohol, carbonate, or halide, with an amine in the presence of a palladium catalyst.

A plausible synthetic route could commence from 5-methyl-2-thiophenecarboxaldehyde. This starting material can be converted to the corresponding allylic alcohol, 3-(5-methylthiophen-2-yl)prop-2-en-1-ol, through a Wittig reaction with (methoxymethyl)triphenylphosphine followed by hydrolysis, or a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide to introduce the propenol side chain. The resulting allylic alcohol can then undergo a palladium-catalyzed amination.

The enantioselective allylic amination of acyclic allylic carbonates catalyzed by a palladium/(S)-BINAP(S) system has been investigated for various substrates, proceeding with high enantiomeric excess. nih.gov While a specific application to 3-(5-methylthiophen-2-yl)prop-2-en-1-ol is not documented, this methodology is general for a range of allylic substrates and amines. The reaction proceeds via a π-allyl palladium intermediate, and the regioselectivity and stereoselectivity can often be controlled by the choice of ligands and reaction conditions.

Table 1: Proposed Catalysts and Ligands for Palladium-Catalyzed Allylic Amination

| Catalyst Precursor | Ligand | Amine Source | Potential Solvent |

| Pd(OAc)₂ | (S)-BINAP(S) | Ammonia or protected amine | THF, Dioxane |

| Pd₂(dba)₃ | dppf | Benzylamine (followed by debenzylation) | Toluene (B28343) |

| [Pd(allyl)Cl]₂ | P(OPh)₃ | Allylamine | Acetonitrile (B52724) |

This table presents potential catalyst and ligand combinations based on established palladium-catalyzed allylic amination methodologies. The optimal combination for the synthesis of this compound would require experimental optimization.

Another catalytic approach is the direct use of allylic alcohols for palladium-catalyzed synthesis in aqueous media, which has been demonstrated for the synthesis of 3-allylbenzo[b]thiophenes. rsc.org Adapting this for an amination reaction would be a green and efficient alternative.

Multicomponent Reaction Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. For the synthesis of this compound, a one-pot three-component reaction could be envisioned.

A potential MCR could involve 5-methyl-2-thiophenecarboxaldehyde, an amine source (such as ammonia or a protected amine), and a suitable carbon-carbon bond-forming reagent. While a specific MCR for this target molecule is not readily found in the literature, general methodologies for the synthesis of functionalized pyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines demonstrate the feasibility of such approaches for heterocyclic compounds. mdpi.com

A more direct, albeit not strictly multicomponent in the classical sense, one-pot procedure would be a reductive amination. This would involve the in situ formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine. A plausible route would be the reaction of 3-(5-methylthiophen-2-yl)propenal with an amine source in the presence of a reducing agent. The required propenal intermediate can be synthesized from 5-methyl-2-thiophenecarboxaldehyde via a Wittig or aldol (B89426) condensation reaction.

Catalytic reductive amination of aldehydes and ketones with nitro compounds is another established methodology that could be adapted. frontiersin.org This would involve the reaction of 3-(5-methylthiophen-2-yl)propenal with a nitroalkane in the presence of a catalyst, which would simultaneously reduce the nitro group to an amine and facilitate the reductive amination.

Table 2: Potential Multicomponent/One-Pot Reaction Strategies

| Reactant 1 | Reactant 2 | Reactant 3 / Reagent | Reaction Type |

| 5-Methyl-2-thiophenecarboxaldehyde | Acetaldehyde | Ammonia / Reducing Agent | One-pot aldol condensation and reductive amination |

| 3-(5-Methylthiophen-2-yl)propenal | Ammonia | Hydrogen gas / Catalyst (e.g., Ni, Pd/C) | Direct reductive amination |

| 5-Methyl-2-thiophenecarboxaldehyde | Nitromethane | Hydrogen gas / Catalyst | Tandem Henry reaction and reductive amination |

This table outlines hypothetical one-pot strategies that could lead to the target compound, based on known chemical transformations.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the proposed synthetic routes to this compound, several parameters can be systematically varied.

In the case of a reductive amination of 3-(5-methylthiophen-2-yl)propenal, key parameters to optimize include the choice of reducing agent, solvent, temperature, and pH.

Reducing Agent: A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reactivity and selectivity of the reducing agent are important considerations. For instance, NaBH₃CN is often effective under mildly acidic conditions where the iminium ion is formed.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol are commonly used for reductive aminations with borohydride reagents. A solvent selection guide for aldehyde-based direct reductive amination processes suggests that more environmentally friendly solvents can be utilized. rsc.org

Temperature: The reaction temperature can influence the rate of both imine formation and reduction. Typically, these reactions are carried out at room temperature, but gentle heating may be required to drive the reaction to completion.

pH: The pH of the reaction medium is critical for imine formation, which is generally favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.

Table 3: Hypothetical Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | pH | Hypothetical Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 7 | 60 |

| 2 | NaBH₃CN | Methanol | 25 | 5 | 75 |

| 3 | H₂ (1 atm), Pd/C | Ethanol | 25 | 7 | 85 |

| 4 | H₂ (50 psi), Raney Ni | Ammonia/Methanol | 50 | >7 | 90 |

This table presents a hypothetical optimization study based on general principles of reductive amination. Actual yields would need to be determined experimentally.

For a palladium-catalyzed allylic amination , optimization would focus on the catalyst system and reaction parameters.

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based ligands like BINAP or phosphite (B83602) ligands) is critical for catalytic activity and selectivity.

Base: A base is often required to neutralize the acid generated during the reaction. Common bases include triethylamine (B128534), diisopropylethylamine, or inorganic bases like potassium carbonate.

Solvent: Anhydrous, aprotic solvents such as THF, dioxane, or toluene are typically used to prevent catalyst deactivation.

Purification and Isolation Techniques for High-Purity this compound for Research Applications

The purification of this compound is essential to obtain a high-purity sample for research applications. As a primary amine, this compound is basic and may exhibit challenging behavior during purification, particularly with silica (B1680970) gel chromatography.

Column Chromatography:

Flash column chromatography is a standard method for the purification of organic compounds. orgsyn.org However, the basic nature of amines can lead to strong interactions with the acidic silica gel, resulting in tailing of peaks and poor separation. To mitigate this, several strategies can be employed:

Addition of a Competing Amine: A small amount of a volatile amine, such as triethylamine (typically 0.1-1%), can be added to the eluent. This neutralizes the acidic sites on the silica gel, reducing the tailing of the amine product. biotage.com

Use of Amine-Functionalized Silica: Specialty stationary phases, such as amine-functionalized silica gel, can provide a more suitable environment for the purification of basic compounds, often allowing for the use of less polar and non-basic eluents. biotage.com

Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography using a C18 stationary phase can be an effective purification method. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape by forming an ion pair with the amine. teledyneisco.com

Crystallization:

If the synthesized amine is a solid, recrystallization is an excellent method for achieving high purity. libretexts.orgyoutube.com The crude product is dissolved in a suitable hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals.

For amines that are oils at room temperature, purification can often be achieved by converting the amine into a salt, such as the hydrochloride or hydrobromide salt. These salts are typically crystalline solids and can be purified by recrystallization. The pure amine can then be regenerated by treatment with a base. The purification of aniline (B41778) hydrochloride by vaporization in the presence of hydrogen chloride gas is a documented method for obtaining high-purity amine salts. google.com

Table 4: Comparison of Purification Techniques

| Technique | Stationary Phase / Method | Mobile Phase / Solvent System | Advantages | Disadvantages |

| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Widely available, good for less polar compounds. | Can have issues with peak tailing for basic compounds. |

| Normal-Phase Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent for basic compounds, reduces tailing. | More expensive than standard silica gel. |

| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile + 0.1% TFA | Good for polar compounds, predictable elution. | Requires removal of water from fractions. |

| Crystallization | N/A | Various organic solvents | Can provide very high purity, scalable. | Only applicable to solid compounds or those that form crystalline salts. |

This table provides a general comparison of common purification techniques that could be applied to this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine, a full suite of NMR experiments would be required to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to determine the connectivity and spatial relationships between them.

Solid-State NMR Studies for Crystalline Phase Structural Insights

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. As no crystalline structure of this compound has been reported, no ssNMR studies have been performed. Such studies could, in the future, provide insights into the presence of different polymorphs, molecular packing, and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. While the theoretical exact mass of this compound can be calculated, no experimental HRMS data has been reported. Such an analysis would be crucial to confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments would be necessary to investigate its fragmentation pathways, providing additional structural confirmation by identifying characteristic fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule. No experimental IR or Raman spectra for this compound are available in the literature. A theoretical analysis would predict characteristic vibrational modes, such as N-H stretching from the amine group, C=C stretching from the propenyl group, and various C-H and C-S stretching and bending modes associated with the methylthiophen ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to characterize its chromophores. The conjugated system formed by the thiophene (B33073) ring and the propenyl group in this compound is expected to give rise to characteristic UV-Vis absorption bands. However, no experimental UV-Vis spectrum for this compound has been documented.

X-ray Crystallography for Single Crystal Structure Determination and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. At present, there are no published crystal structures for this compound. If a suitable crystal were to be grown, X-ray diffraction analysis would provide invaluable structural data. Subsequently, Hirshfeld surface analysis could be employed to visualize and quantify intermolecular interactions within the crystal lattice, offering insights into the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry Studies of 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure, which in turn dictates the molecule's stability and reactivity. For thiophene (B33073) derivatives, DFT has been shown to be a reliable method for studying their electronic properties. rdd.edu.iqubc.ca

DFT calculations, often using functionals like B3LYP, are utilized to optimize the molecular geometry of thiophene-containing compounds, finding the most stable arrangement of atoms. rsc.orgresearchgate.net These optimized geometries are the foundation for further calculations, including vibrational frequencies, electronic transitions, and the analysis of molecular orbitals. tandfonline.com The accuracy of these predictions is often validated by comparing calculated data, such as bond lengths and angles, with experimental results from X-ray crystallography where available.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. pku.edu.cn For derivatives of thiophene, FMO analysis helps in understanding their charge transfer properties and identifying the regions of the molecule most susceptible to electrophilic or nucleophilic attack. tandfonline.com

The distribution of electron density in the HOMO and LUMO across the molecular structure of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine would likely show the HOMO localized on the electron-rich thiophene ring and the amine group, while the LUMO may be distributed over the conjugated propenamine system. This distribution is crucial for understanding how the molecule interacts with other chemical species.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 | Chemical reactivity and stability |

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, provides a visual representation of the electron density around the molecule. For a molecule like this compound, MEP maps would likely show negative potential (red regions) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating areas prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, multiple conformers can exist, each with a different energy level. Identifying the lowest energy conformers, or energy minima, is crucial as these are the most likely structures to be present under normal conditions.

Computational methods can be used to systematically rotate the rotatable bonds in the molecule and calculate the potential energy at each step. This process generates a potential energy surface, from which the most stable, low-energy conformers can be identified. For example, the rotation around the single bond connecting the thiophene ring to the propene chain will lead to different spatial orientations of the ring relative to the chain. The stability of these conformers is influenced by steric hindrance and electronic interactions between different parts of the molecule. masterorganicchemistry.com In alkanes, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. chemistrysteps.com A similar principle applies to more complex molecules, where conformations that minimize steric clashes and optimize electronic interactions are favored.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach allows for the investigation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution. These simulations can show how the molecule's conformation changes over time and how it interacts with water molecules through hydrogen bonding and other non-covalent interactions. Understanding these solvent interactions is crucial, as they can significantly influence the molecule's shape and biological activity. The photophysics and electronic state dynamics of thiophene derivatives in solution have been studied to understand how the environment affects their properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Potential (Focus on Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The theoretical framework of QSAR involves several key steps:

Data Set Selection: A series of molecules with known biological activities is chosen. For this compound, this would involve synthesizing and testing a range of derivatives with different substituents.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, including topological, electronic, steric, and hydrophobic properties. jetir.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For thiophene derivatives, QSAR studies have been used to identify the key structural features that influence their anti-inflammatory or other biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For this compound, a QSAR model could help in identifying which positions on the thiophene ring or the amine group could be modified to enhance a desired biological effect.

Molecular Docking and Ligand-Target Interaction Prediction for Biological Systems (Mechanistic Insights, non-clinical)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). gyanvihar.org This technique is widely used in drug discovery to understand the mechanism of action of a compound and to predict its binding affinity for a specific biological target. nih.gov

The process of molecular docking involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the receptor and the ligand are prepared. For the receptor, this is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The ligand's structure is typically generated and optimized using computational methods.

Docking Simulation: A docking algorithm systematically explores the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.gov

For this compound, molecular docking could be used to investigate its potential to interact with various biological targets. For instance, studies on other thiophene derivatives have explored their binding to enzymes like tubulin or various receptors. nih.govresearchgate.net By docking this compound into the active site of a target protein, researchers can gain mechanistic insights into how it might exert a biological effect at a molecular level, without conducting clinical trials. The results of docking studies can guide further experimental work and the design of new derivatives with improved binding affinity and selectivity. nih.gov

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR 123, SER 210, PHE 345 |

| Types of Interactions | Hydrogen bond with SER 210, Pi-pi stacking with TYR 123, Hydrophobic interaction with PHE 345 |

Reactivity and Mechanistic Investigations of 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring and Allylic Amine Moiety

The reactivity of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine is dictated by the electronic properties of both the thiophene ring and the allylic amine side chain. The thiophene ring, being an electron-rich aromatic system, is prone to electrophilic substitution reactions. The methyl group at the 5-position further activates the ring towards electrophilic attack through its electron-donating inductive effect.

Electrophilic substitution on the thiophene ring is expected to occur preferentially at the vacant 3- and 4-positions. The directing effect of the existing substituents (methyl and prop-2-en-1-amine) will influence the regioselectivity of such reactions. Thiophene itself undergoes electrophilic substitution more readily than benzene, often under milder conditions. pearson.com

The allylic amine moiety introduces both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, is a primary nucleophilic center and can react with a variety of electrophiles. mnstate.edu Reactions such as alkylation, acylation, and sulfonylation would readily occur at the amine nitrogen.

Conversely, the allylic system can also be susceptible to nucleophilic attack, particularly after activation of the amine group or under conditions that favor the formation of an electrophilic intermediate.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Expected Reactivity |

| Thiophene Ring | Electrophilic Substitution | High, activated by methyl group |

| Allylic Amine (N atom) | Nucleophilic Addition | High, due to lone pair availability |

| Allylic System (C=C) | Electrophilic Addition | Moderate, can be influenced by the amine |

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can occur at several sites. The thiophene sulfur is susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone, although this typically requires strong oxidizing agents. dicp.ac.cnacs.orgacs.orgnih.gov The electron-rich nature of the thiophene ring can also make it susceptible to oxidative degradation under harsh conditions. nih.gov

The allylic double bond can be oxidized to form epoxides, diols, or undergo oxidative cleavage depending on the reagents used. The primary amine is also subject to oxidation, which can lead to the formation of imines, nitriles, or other nitrogen-containing functional groups.

Reduction of the molecule would primarily target the allylic double bond. Catalytic hydrogenation would readily saturate the carbon-carbon double bond to yield 3-(5-methylthiophen-2-yl)propan-1-amine. The thiophene ring is generally resistant to reduction under standard catalytic hydrogenation conditions that reduce alkenes. More forceful reduction methods, such as those used in hydrodesulfurization, would be required to reduce the thiophene ring. tue.nlresearchgate.net

Cycloaddition and Rearrangement Reactions Involving the Prop-2-en-1-amine System

The prop-2-en-1-amine system, containing a vinylthiophene moiety, has the potential to participate in cycloaddition reactions. openstax.org As a diene component (considering the double bond and the thiophene ring), it could potentially undergo Diels-Alder reactions with suitable dienophiles, although the aromaticity of the thiophene ring may hinder this reactivity. More likely are [2+2] or [3+2] cycloadditions involving the double bond. scispace.comslideshare.netlibretexts.org For instance, photochemical [2+2] cycloadditions are a common method for forming four-membered rings. libretexts.org 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azides could lead to the formation of five-membered heterocyclic rings. libretexts.orgnih.gov

Rearrangement reactions of the allylic amine moiety are also conceivable. For example, under certain catalytic conditions, allylic amines can undergo isomerization reactions.

Derivatization Chemistry and Synthesis of Analogues for Structure-Reactivity Studies

The chemical functionalities of this compound offer numerous handles for derivatization and the synthesis of analogues for structure-reactivity studies. The primary amine is a key site for modification. Acylation with various acid chlorides or anhydrides would produce a library of amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. Reductive amination with aldehydes or ketones could be employed to generate secondary and tertiary amines. acs.org

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl chloride | N-acetyl derivative |

| N-Sulfonylation | Tosyl chloride | N-tosyl derivative |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl derivative |

| Thiophene Halogenation | N-Bromosuccinimide | Bromo-thiophene derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-thiophene derivative |

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Kinetic studies of electrophilic substitution on the thiophene ring would likely show a faster rate compared to benzene, due to the electron-donating nature of the sulfur atom and the methyl group. rsc.org The activation energy for these reactions would be correspondingly lower. The relative rates of substitution at the 3- versus the 4-position would provide insight into the directing effects of the substituents.

The thermodynamics of the nucleophilic reactions at the amine would be favorable for the formation of stable amide, sulfonamide, or alkylated amine products. The equilibrium of these reactions would typically lie far to the product side.

For cycloaddition reactions, both kinetic and thermodynamic factors would be important. The feasibility of a Diels-Alder reaction, for example, would depend on the energy difference between the starting materials and the product, as well as the activation energy barrier, which may be high due to the disruption of the thiophene's aromaticity.

Experimental determination of reaction rate constants and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for key transformations would be essential for a comprehensive understanding of the reactivity of this compound. rsc.org

Mechanistic Biological Interactions and in Vitro Activity Investigations of 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Enzyme Inhibition and Activation Mechanisms (e.g., HDAC, LOX, COX-2)

There is no available scientific literature detailing the inhibitory or activation effects of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine on histone deacetylases (HDACs), lipoxygenases (LOX), or cyclooxygenase-2 (COX-2). While some thiophene-containing compounds have been investigated as potential inhibitors of inflammatory enzymes like COX and LOX, no such studies have been published for this specific molecule. nih.govresearchgate.net

Receptor Binding and Ligand-Receptor Interaction Profiling

No data is available from receptor binding assays or ligand-receptor interaction profiling for this compound. Such studies are crucial for understanding the pharmacodynamics of a compound, but they have not been reported for this molecule.

Antimicrobial Activity at a Cellular and Molecular Level

While various thiophene (B33073) derivatives have been synthesized and screened for antimicrobial properties, with some showing interference with microbial processes, there are no published studies on the antimicrobial activity of this compound. pensoft.net Therefore, its potential to interfere with microbial cellular and molecular processes remains uninvestigated.

Antioxidant and Radical Scavenging Mechanisms

The antioxidant and radical scavenging properties of this compound have not been characterized. Mechanistic studies to determine its ability to donate hydrogen atoms, chelate metals, or quench free radicals are absent from the scientific literature. mdpi.commdpi.com

In Vitro Immunomodulatory Effects and Cellular Signaling Pathways

There is no information regarding the in vitro immunomodulatory effects of this compound. Studies on its impact on cytokine production, lymphocyte proliferation, or its interaction with key cellular signaling pathways involved in the immune response have not been conducted or reported. nih.govmdpi.com

Genotoxicity and Mutagenicity Studies (Mechanistic Biochemical Investigations)

No genotoxicity or mutagenicity data for this compound is available. Mechanistic biochemical investigations to assess its potential to cause DNA damage or mutations have not been published. nih.govnih.gov The genotoxic potential of some other thiophene derivatives has been a subject of concern and investigation, but these findings cannot be extrapolated to this specific compound without direct experimental evidence. nih.gov

Potential Applications in Material Science and Advanced Chemical Fields Non Biological

Utilization as a Monomer or Precursor in Polymer Chemistry (e.g., conducting polymers)

The structure of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine incorporates both a vinyl group and a thiophene (B33073) ring, making it a promising candidate as a monomer for the synthesis of conducting polymers. Polythiophenes are a well-established class of conductive polymers, and their properties can be finely tuned by the introduction of various functional groups. The presence of the prop-2-en-1-amine side chain could influence the polymerization process and the final properties of the polymer in several ways.

The vinyl group can participate in addition polymerization, while the thiophene ring can be polymerized via electrochemical or oxidative chemical methods. The amine group can serve multiple functions: it can influence the electronic properties of the polymer, act as a site for further functionalization, or participate in polymerization itself. For instance, graft copolymers could be synthesized by first preparing a polymer with thiophene side groups and then electrochemically polymerizing another monomer onto it researchgate.net.

The solubility and processability of polythiophenes are critical for their application. The alkyl and amine functionalities on the monomer can enhance solubility in common organic solvents, facilitating the fabrication of thin films for electronic devices wikipedia.org. The amine group, being basic, could also allow for the preparation of water-soluble polymers through protonation, expanding their applicability in biological and aqueous environments.

The electronic properties of the resulting polymer would be influenced by the donor-acceptor characteristics of the substituents. The electron-donating nature of the methyl and amine groups can affect the band gap and conductivity of the polythiophene backbone wikipedia.org. The delocalization of electrons along the conjugated backbone is responsible for the electrical conductivity of these materials wikipedia.org.

Table 1: Potential Polymerization Methods and Expected Polymer Properties

| Polymerization Method | Potential Initiator/Condition | Expected Polymer Characteristics | Potential Applications |

| Electrochemical Polymerization | Applied potential in a suitable electrolyte | Conductive thin films with tunable properties | Organic electronics, sensors |

| Oxidative Chemical Polymerization | Oxidizing agents like FeCl₃ | Soluble and processable conducting polymers | Antistatic coatings, printed electronics |

| Addition Polymerization | Radical or ionic initiators | Polymers with a saturated backbone and pendant thiophene groups | Functional materials, membranes |

Coordination Chemistry: Ligand Design and Metal Complex Formation

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary amine group is a strong Lewis base and can readily coordinate to a variety of metal ions. Additionally, the sulfur atom in the thiophene ring has lone pairs of electrons and can also act as a coordination site, although it is a softer donor than the amine nitrogen. The π-system of the double bond and the thiophene ring could also engage in π-coordination with suitable metal centers.

The bidentate (N, S) or monodentate (N or S) coordination of similar thiophene-containing ligands has been reported. For instance, dithiocarbazate ligands derived from thiophene have been shown to form square planar complexes with Ni(II) and Cu(II) tandfonline.com. In these complexes, the ligand coordinates through both a nitrogen and a sulfur atom. Amino acid complexes with transition metals commonly form N,O-bidentate chelate rings wikipedia.org. By analogy, this compound could form stable chelate rings with metal ions through the amine nitrogen and the thiophene sulfur.

The formation of such metal complexes can lead to materials with interesting magnetic, optical, or catalytic properties. The geometry and electronic structure of the resulting complexes would depend on the nature of the metal ion, the coordination mode of the ligand, and the presence of other ancillary ligands.

Table 2: Potential Coordination Modes and Resulting Complex Types

| Coordination Mode | Metal Ion Examples | Potential Complex Geometry | Potential Applications |

| Monodentate (N-coordination) | Various transition metals | Tetrahedral, Square Planar, Octahedral | Catalysis, precursor for other materials |

| Bidentate (N, S-chelation) | Ni(II), Cu(II), Pd(II), Pt(II) | Square Planar, Tetrahedral | Catalysis, functional materials |

| Bridging Ligand | - | Polymeric or polynuclear complexes | Magnetic materials, porous materials |

Role in Organocatalysis and Metal-Catalyzed Transformations

The presence of a primary amine group in this compound suggests its potential application in organocatalysis. Amines are widely used as organocatalysts for a variety of organic transformations, often proceeding through enamine or iminium ion intermediates. For example, secondary amines are employed as catalysts for C-H hydroxylation reactions nih.gov. While this compound is a primary amine, it could be derivatized to a secondary amine to participate in similar catalytic cycles.

Furthermore, thiophene derivatives themselves can exhibit catalytic activity. Thiophene-based covalent triazine frameworks have been utilized as heterogeneous photocatalysts for the oxidative coupling of amines mdpi.com. The conjugated system of this compound, which can be further extended through derivatization, could be beneficial for photocatalytic applications.

In the context of metal-catalyzed transformations, this compound can act as a ligand to modify the properties of a metal catalyst. The coordination of this ligand to a metal center can influence the catalyst's activity, selectivity, and stability. For instance, palladium-catalyzed direct arylation reactions have been performed on thiophene-containing heterocycles, and the nature of the ligands plays a crucial role in the reaction outcome mdpi.com.

Application in Optoelectronic Materials and Devices (e.g., dyes, sensors)

Molecules with donor-π-acceptor (D-π-A) structures are of great interest for applications in optoelectronic devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The this compound molecule contains an electron-rich 5-methylthiophene ring (donor) and a conjugated π-system. The amine group also acts as a strong electron donor. By introducing an electron-accepting group at the amine terminus, a D-π-A architecture can be readily constructed.

The photophysical properties of such D-π-A dyes are highly dependent on the nature of the donor, the π-bridge, and the acceptor. Studies on similar thiophene-based D-π-A compounds have shown that modifying the electron-donating group from a methoxy to a dimethylamine group leads to a significant bathochromic (red) shift in the fluorescence emission, indicating stronger intramolecular charge transfer nih.gov. This tunability of the optical properties is crucial for designing materials that absorb and emit light at specific wavelengths.

The solvatochromic behavior of D-π-A dyes, where the absorption and emission wavelengths change with the polarity of the solvent, is another important characteristic. This property can be exploited for the development of chemical sensors. The large change in fluorescence emission observed for some thiophene-based dyes in different solvents highlights their potential as fluorescent probes nih.gov.

Table 3: Potential Optoelectronic Properties and Applications

| Property | Influencing Factors | Potential Applications |

| Absorption and Emission Wavelength | Nature of donor and acceptor groups, length of π-conjugated system | Organic light-emitting diodes (OLEDs), fluorescent dyes |

| Intramolecular Charge Transfer (ICT) | Strength of donor and acceptor moieties | Dye-sensitized solar cells (DSSCs), nonlinear optical materials |

| Solvatochromism | Solvent polarity | Chemical sensors, environmental monitoring |

Future Directions and Emerging Research Avenues for 3 5 Methylthiophen 2 Yl Prop 2 En 1 Amine

Exploration of Bio-conjugates and Hybrid Systems for Advanced Chemical Biology Probes

The primary amine group in 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine serves as a versatile chemical handle for covalent attachment to biomolecules, making it an attractive candidate for the development of sophisticated chemical probes. nih.gov Future research could focus on creating bio-conjugates to investigate biological systems with high precision.

Key research objectives in this area would include:

Fluorophore Conjugation: Attaching fluorescent dyes to the amine terminus could yield probes for cellular imaging. The thiophene (B33073) ring itself may influence the photophysical properties of the conjugate, potentially leading to novel sensors with environmentally sensitive fluorescence.

Biotinylation: Conjugation with biotin (B1667282) would enable the use of the molecule in affinity-based assays, such as pull-down experiments, to identify its interacting partners within a complex biological matrix.

Peptide and Protein Labeling: The molecule could be coupled to specific peptides or proteins to modify their function, track their localization within cells, or to create targeted therapeutic agents. The lipophilic nature of the methylthiophene group might enhance cell membrane permeability of the resulting peptide conjugate.

The table below outlines potential conjugation partners and the prospective applications of the resulting hybrid systems.

| Conjugation Partner | Linkage Chemistry (Example) | Resulting Hybrid System | Potential Application |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate-Amine Reaction | Fluorescently-labeled Probe | Cellular imaging, Flow cytometry |

| NHS-Biotin | N-Hydroxysuccinimide Ester-Amine Reaction | Biotinylated Probe | Affinity purification, Protein interaction studies |

| Targeting Peptide (e.g., RGD) | Amide Bond Formation (EDC/NHS) | Targeted Molecular Probe | Imaging or targeting specific cell types |

| Photosensitizer (e.g., Porphyrin) | Amide Bond Formation | Photodynamic Therapy Agent | Targeted light-activated therapies |

Development of Novel Analytical Techniques for In Situ Monitoring of its Reactions

Understanding the reactivity and kinetics of this compound is crucial for its application. Future work should aim to develop and apply advanced analytical methods for real-time, in situ monitoring of its chemical transformations. The conjugated system and the sulfur atom in the thiophene ring provide unique spectroscopic and electrochemical signatures that can be exploited.

Potential analytical approaches include:

Spectroelectrochemistry: Combining UV-Vis spectroscopy with electrochemical methods could elucidate the electronic changes in the molecule during redox reactions, which are relevant for applications in organic electronics or as a redox-active probe.

Surface-Enhanced Raman Spectroscopy (SERS): This technique could provide vibrational information at very low concentrations, enabling the study of the molecule's interaction with metallic surfaces or nanoparticles, which is relevant for sensor development.

Flow Chemistry with Integrated Analytics: Integrating real-time monitoring techniques like FT-IR or NMR spectroscopy into a continuous flow reactor would allow for precise control and optimization of reactions involving the amine group, such as derivatization or polymerization.

The following table details possible analytical methods and the specific parameters that could be monitored.

| Analytical Technique | Key Parameter to Monitor | Research Application |

| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials | Characterizing redox properties for sensor development |

| UV-Vis Spectroscopy | Changes in λmax (Maximum Absorbance) | Monitoring conjugation reactions or π-system interactions |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbations | Studying binding interactions with host molecules |

| Mass Spectrometry (MS) | Formation of Reaction Intermediates | Elucidating reaction mechanisms |

Integration into Supramolecular Chemistry and Self-Assembled Systems

The planar, aromatic nature of the thiophene ring and the potential for hydrogen bonding via the amine group make this compound a compelling building block for supramolecular chemistry. Research in this area would explore the non-covalent interactions of the molecule to construct ordered, functional assemblies.

Future studies could investigate:

Self-Assembly on Surfaces: Deposition of the molecule on substrates like gold or graphite (B72142) could lead to the formation of self-assembled monolayers (SAMs). The orientation and packing of these monolayers could be controlled to create surfaces with tailored electronic or chemical properties.

Formation of Gels and Liquid Crystals: Under specific conditions, derivatives of the molecule might self-assemble into extended networks, forming soft materials like organogels or liquid crystals with potential applications in sensing or as structured reaction media.

Host-Guest Chemistry: The thiophene moiety could participate in π-π stacking interactions with other aromatic systems, allowing it to act as a guest molecule within larger host structures like cyclodextrins or calixarenes, potentially modifying its solubility or reactivity. Research into thiophene-based compounds has shown their utility as building blocks for organic semiconductors. acs.org

High-Throughput Screening and Combinatorial Chemistry Approaches for Analogue Discovery

To efficiently explore the chemical space around this compound and identify derivatives with enhanced properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. enamine.net These approaches enable the rapid synthesis and evaluation of a large library of related compounds.

A future research program could involve:

Combinatorial Derivatization: A library of analogues could be generated by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates.

Parallel Synthesis: Utilizing automated synthesis platforms could accelerate the creation of these libraries in a spatially addressed format (e.g., 96-well plates). sigmaaldrich.com

HTS Assays: The resulting library of compounds could then be screened in parallel for desired activities, such as binding to a specific biological target or exhibiting a particular photophysical property.

A hypothetical combinatorial library based on this scaffold is presented below.

| Scaffold | R1 Group (from Carboxylic Acids) | R2 Group (from Sulfonyl Chlorides) | Resulting Structure |

| This compound | Acetyl | Dansyl | Amide Derivative |

| This compound | Benzoyl | Tosyl | Sulfonamide Derivative |

| This compound | Phenylacetyl | Nosyl | Amide Derivative |

Application of Machine Learning and Artificial Intelligence in Predicting its Reactivity and Interactions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. mdpi.com Applying these computational tools to this compound could significantly accelerate its development.

Emerging research avenues include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from the combinatorial libraries described above to build QSAR models. nih.gov These models could predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.

Reactivity Prediction: AI algorithms can be used to predict the most likely sites of reaction and the outcomes of transformations under various conditions, optimizing synthetic routes and minimizing experimental effort. rsc.org

Binding Pose and Affinity Prediction: For applications in chemical biology, deep learning models could predict how the molecule and its derivatives bind to a target protein's active site, estimating binding affinity and guiding the design of improved binders.

The table below summarizes how AI/ML could be applied to accelerate research on this molecule.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| QSAR Modeling | Chemical structures of analogues and their measured biological activity | Predicted activity of new virtual compounds | Prioritization of synthetic targets |

| Reaction Outcome Prediction | Reactants, reagents, and conditions | Major products and reaction yields | Optimization of synthetic chemistry |

| Molecular Docking & Scoring | 3D structure of molecule and target protein | Binding pose and predicted binding affinity | Virtual screening and lead optimization |

| Property Prediction | Molecular structure | Physicochemical properties (e.g., solubility, toxicity) | Early assessment of drug-likeness |

Q & A

Q. What are the optimal synthetic routes for 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves Claisen-Schmidt condensation between a substituted thiophene aldehyde and a ketone, followed by reductive amination. Key steps include:

- Thiophene functionalization : Introducing the methyl group at the 5-position via alkylation or Friedel-Crafts acylation .

- Aldol condensation : Base-catalyzed reaction (e.g., NaOH or KOH) to form the α,β-unsaturated ketone intermediate .

- Reductive amination : Use of NaBH₃CN or H₂/Pd-C to convert the ketone to the amine . Optimization involves controlling temperature (60–80°C for condensation) and reaction time (12–24 hours). Continuous flow reactors can enhance yield and reduce byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., δ 6.8–7.2 ppm for thiophene protons, δ 5.5–6.2 ppm for α,β-unsaturated protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 181 for [M+H]⁺) .

Q. What are the key structural features influencing the compound’s reactivity?

- Steric effects : The 5-methyl group on thiophene hinders nucleophilic attacks at the β-position .

- Electronic effects : The conjugated enamine system enhances electrophilicity at the α-carbon, facilitating Michael additions .

Advanced Research Questions

Q. How do steric and electronic factors lead to contradictions in reactivity data across derivatives?

Discrepancies arise from competing steric (methyl group) and electronic (thiophene’s electron-rich ring) effects. For example:

- Steric dominance : Bulky substituents reduce nucleophilic substitution rates at the amine group .

- Electronic dominance : Electron-withdrawing groups on the thiophene ring increase electrophilicity, accelerating cycloadditions . Resolution : Use computational modeling (DFT) to predict reactive sites and validate with kinetic studies .

Q. What methodologies are recommended for studying biological interactions of this compound?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Crystallography : Co-crystallize with proteins (e.g., kinases) using SHELXL for refinement .

Q. How can structural analogs be designed to enhance pharmacological activity?

Strategy :

- Bioisosteric replacement : Substitute the thiophene with furan or pyrrole to modulate electronic properties .

- Side-chain modifications : Introduce fluorinated groups (e.g., CF₃) to improve metabolic stability . Example : Derivatives with a piperidine-methyl group show enhanced blood-brain barrier penetration .

Methodological Recommendations

- Contradiction Analysis : Use multivariate regression to disentangle steric/electronic contributions .

- Crystallographic Refinement : Apply SHELXL for high-resolution data, especially for twinned crystals .

- Synthetic Scale-Up : Implement microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.